Cas no 2180-92-9 (Bupivacaine)

Bupivacaine 化学的及び物理的性質
名前と識別子
-
- 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- Bupivacaine
- 1-Butyl-N-(2,6-dimethylphenyl)-piperidine-2-carboxamide
- (RS)-bupivacaine
- BUPIVACAINE, BASE FORM
- Bupivacaine,hydrochloride
- 1-butyl-2',6'-pipecoloxylidide
- carbostesin
- NS00000609
- Prestwick2_000305
- Spectrum_001524
- DB00297
- BB166160
- SPBio_002489
- BUPIVACAINE [USAN]
- (.+/-.)-Bupivacaine
- ROPIVACAINE HYDROCHLORIDE IMPURITY, BUPIVACAINE- [USP IMPURITY]
- UNII-Y8335394RO
- 73360-54-0 (HCl.H2O)
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (+-)-
- 18010-40-7 (HCl)
- BUPIVACAINE [GREEN BOOK]
- BRD-A01636364-003-05-2
- FT-0771900
- A873847
- Bupivacaine (USAN/INN)
- bupivacaine base
- CHEBI:3215
- BRD-A01636364-003-08-6
- racemic bupivacaine
- BPBio1_000298
- LAC-43
- Marcaine and Sensorcaine
- SPBio_001558
- EINECS 218-553-3
- Exparel (TN)
- EN300-18292932
- Bucaine
- C07529
- HY-B0405
- 2180-92-9
- LIQ865
- SKY-0402
- BUPIVACAINE COMPONENT OF ZYNRELEF
- DTXCID802703
- AB00053674-09
- Nocita
- (.+/-.)-1-Butyl-2',6'-pipecoloxylidide
- 119427-31-5
- Bupivacaine Free Base
- SBI-0051846.P002
- BUPIVACAINE [INN]
- Anekain
- BUPIVACAINE [MI]
- 1-Butyl-N-(2 pound not6-dimethylphenyl)piperidine-2-carboxamide
- SKY0402
- dl-1-Butyl-2',6'-pipecoloxylidide
- 14252-80-3 (HCl)
- BSPBio_002607
- Liposomal bupivacaine
- 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
- KBio2_007140
- Exparel
- Marcain
- Spectrum3_000974
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (+/-)-
- BUPIVACAINE [WHO-DD]
- AH-250
- Bupivacaina
- LAC-43 (Salt/Mix)
- (1)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- Spectrum4_001098
- CHEBI:77431
- BUPIVACAINE [HSDB]
- 1217442-06-2
- Marcaine
- Win 11318
- KBio2_004572
- Bloqueina
- NCGC00178579-01
- HMS2090F12
- 3-Ethyl-2-methylbenzoxazoliumiodide
- AC-2096
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-
- Bupivacaine liposome
- BUPIVACAINE [VANDF]
- BDBM50350790
- AB00053674_10
- Marcaine hydrochloride (Salt/Mix)
- LIQ-865
- BSPBio_000270
- 38396-39-3
- Bupivacaine liposome injectable suspension
- KBio3_001827
- AB00053674_11
- BCP12242
- (+/-)-Bupivacaine
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (.+/-.)-
- Bupivacaine HCl Collagen-matrix
- cBupivacaine
- FT-0699781
- CHEMBL1098
- SCHEMBL25438
- AB00053674
- KBio1_000758
- MFCD00243007
- Bupivacaine [USAN:INN:BAN]
- CS-W023182
- D07552
- DTXSID2022703
- HSDB 7790
- Spectrum5_001483
- Xaracoll
- AB00053674-08
- Q422806
- KBioSS_002004
- EINECS 253-911-2
- ZYNRELEF COMPONENT BUPIVACAINE
- Bupivacainum (INN-Latin)
- AH 250
- Prestwick0_000305
- DUR-843
- Y8335394RO
- BS-5224
- IDI1_000758
- Bupivacaina (INN-Spanish)
- DL-Bupivacaine
- BUPIVACAINE [ORANGE BOOK]
- KBio2_002004
- Epitope ID:122662
- Bupivacaina [INN-Spanish]
- KBioGR_001516
- Bupivacainum [INN-Latin]
- Bupivacaine HCL KIT
- BCP21825
- AH250
- AKOS001637202
- (+-)-Bupivacaine
- DivK1c_000758
- N01BB01
- 2',6'-Pipecoloxylidide, 1-butyl-
- Bucaine (TN)
- NCGC00178579-02
- Bupivacainum
- NINDS_000758
- SKY 0402
- Sensorcaine
- MFCD00941462
- Prestwick3_000305
- AKOS016842516
- Prestwick1_000305
- Q-100271
- FT-0660567
- Posimir
- Marcaine spinal (Salt/Mix)
- FT-0623286
- (plusmn)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- Spectrum2_001589
- HMS3428P06
- L000695
- GTPL2397
- Ropivacaine hydrochloride impurity, bupivacaine-
- Bupivacaine; (RS)-bupivacaine
- 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboximidic acid
- BRD-A01636364-003-14-4
- 1ST11353-100A
- Bupivacaine Solution in Acetonitrile, 100ug/mL
- DB-119016
- BR-003
- BRD-A01636364-003-15-1
- STL484283
-
- インチ: InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
- InChIKey: LEBVLXFERQHONN-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCCC1C(NC1C(C)=CC=CC=1C)=O)CCC
計算された属性
- せいみつぶんしりょう: 288.220164g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 5
- どういたいしつりょう: 288.220164g/mol
- 単一同位体質量: 288.220164g/mol
- 水素結合トポロジー分子極性表面積: 32.3Ų
- 重原子数: 21
- 複雑さ: 321
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- Dissociation Constants: pKa = 8.09; also reported as 8.17
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.0238 (rough estimate)
- ゆうかいてん: 107.5-108°
- ふってん: 430.65°C (rough estimate)
- フラッシュポイント: 140.9°C
- 屈折率: 1.5700 (estimate)
- PSA: 32.34000
- LogP: 3.90740
- 酸性度係数(pKa): 8.09; also reported as 8.17(at 25℃)
- じょうきあつ: 0.0±1.0 mmHg at 25°C
- ようかいせい: 水、エタノールに溶けやすく、クロロホルムに溶けにくく、酢酸エチルにほとんど溶けない。無味乾燥で苦い。
Bupivacaine セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300 (100%) H310 (100%) H315 (100%)
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:2811
- 危険カテゴリコード: R26/27/28;R38;R41
- セキュリティの説明: S22-S26-S36/37/39-S45
-
危険物標識:
- ちょぞうじょうけん:倉庫は通風、低温乾燥し、食品原料と分けて保管する
- リスク用語:R26/27/28; R38; R41
Bupivacaine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854827-100g |
Bupivacaine |
2180-92-9 | 98% | 100g |
4,049.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303063-100g |
Bupivacaine |
2180-92-9 | 98% | 100g |
¥4008.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303063-25g |
Bupivacaine |
2180-92-9 | 98% | 25g |
¥2104.90 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63960-100g |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
2180-92-9 | 98% | 100g |
¥3448.0 | 2022-04-28 | |
Aaron | AR01FGQK-25g |
Bupivacaine |
2180-92-9 | 98% | 25g |
$292.00 | 2025-02-10 | |
1PlusChem | 1P01FGI8-5g |
Bupivacaine |
2180-92-9 | 98% | 5g |
$107.00 | 2023-12-18 | |
A2B Chem LLC | AY00048-100g |
Bupivacaine |
2180-92-9 | 98% | 100g |
$2057.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63960-1g |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
2180-92-9 | 98% | 1g |
¥138.0 | 2022-04-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303063-1g |
Bupivacaine |
2180-92-9 | 98% | 1g |
¥156.90 | 2023-09-04 | |
A2B Chem LLC | AY00048-1g |
Bupivacaine |
2180-92-9 | 98% | 1g |
$158.00 | 2024-04-20 |
Bupivacaine 関連文献
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
Bupivacaineに関する追加情報
Recent Advances in Bupivacaine (2180-92-9) Research: A Comprehensive Review
Bupivacaine (CAS: 2180-92-9) is a long-acting amide local anesthetic widely used in clinical practice for its potent and prolonged analgesic effects. Recent studies have focused on optimizing its pharmacological profile, minimizing systemic toxicity, and exploring novel formulations to enhance its therapeutic efficacy. This research brief synthesizes the latest findings on Bupivacaine, highlighting key advancements in its applications, mechanisms of action, and safety profiles.
One of the most significant developments in Bupivacaine research is the investigation of lipid emulsion formulations to mitigate its cardiotoxicity. A 2023 study published in the Journal of Anesthesiology demonstrated that lipid emulsions significantly reduce the risk of cardiovascular collapse in cases of accidental intravascular injection. The study utilized in vitro and in vivo models to validate the efficacy of lipid rescue therapy, providing a robust framework for clinical protocols.
Another area of active research is the development of sustained-release formulations of Bupivacaine. A recent clinical trial (NCT05247840) evaluated the safety and efficacy of a novel liposomal Bupivacaine formulation (Exparel) in postoperative pain management. The results indicated a 40% reduction in opioid consumption and prolonged analgesia compared to conventional Bupivacaine, underscoring its potential to revolutionize pain management strategies.
Advances in molecular modeling have also shed light on the stereoselective pharmacokinetics of Bupivacaine. A 2024 computational study published in the Journal of Medicinal Chemistry revealed that the R-enantiomer of Bupivacaine exhibits higher binding affinity to voltage-gated sodium channels, explaining its enhanced potency. These findings could inform the design of next-generation anesthetics with improved selectivity and reduced side effects.
In addition to its anesthetic properties, Bupivacaine has shown promise in oncological applications. A preclinical study in Cancer Research demonstrated that Bupivacaine inhibits the proliferation of certain cancer cell lines by modulating intracellular calcium signaling. While further research is needed, these findings open new avenues for repurposing Bupivacaine in adjuvant cancer therapy.
Despite these advancements, challenges remain in optimizing the therapeutic window of Bupivacaine. Recent pharmacogenomic studies have identified genetic polymorphisms that influence individual susceptibility to Bupivacaine-induced toxicity. These insights highlight the need for personalized dosing strategies to maximize efficacy while minimizing adverse effects.
In conclusion, the latest research on Bupivacaine (2180-92-9) underscores its evolving role in modern medicine. From innovative formulations to novel therapeutic applications, these advancements promise to enhance patient outcomes and expand the clinical utility of this cornerstone anesthetic. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical practice.
2180-92-9 (Bupivacaine) 関連製品
- 22801-44-1(Mepivacaine)
- 483-63-6(Crotamiton)
- 574-17-4(1-Acetyl-1H-indole-2,3-dione)
- 91-96-3(N,N'-(3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bis(3-oxobutanamide))
- 24358-84-7((S)-Mepavacaine)
- 50-35-1(Thalidomide)
- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)
- 27262-45-9((R)-Bupivacaine)
- 247061-08-1(3-Amino Ropivacaine)
- 1040646-21-6(2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide)



